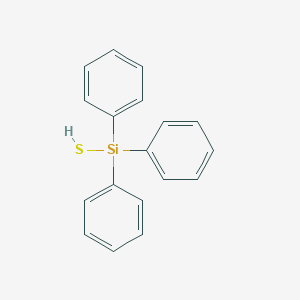

Triphenylsilanethiol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

triphenyl(sulfanyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16SSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDRKELSDPESDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347406 | |

| Record name | Triphenylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14606-42-9 | |

| Record name | Triphenylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Triphenylsilanethiol and Analogous Silanethiols

Radical-Chain Synthesis Approaches

Radical-chain reactions provide a direct pathway to the formation of silanethiols. These methods leverage the reactivity of silanes with specific sulfur-containing compounds under radical conditions.

Reaction of Silanes with Phosphine (B1218219) Sulfides

A notable radical-chain mechanism for the synthesis of silanethiols involves the reaction of silanes with triphenylphosphine (B44618) sulfide (B99878). ucl.ac.ukresearchgate.net This reaction proceeds efficiently to yield the corresponding silanethiol (B8362989). ucl.ac.ukresearchgate.net The process is initiated by a radical initiator, which facilitates the reaction between the silane (B1218182) and the phosphine sulfide. ucl.ac.uk For instance, the reaction of silanes with triphenylphosphine sulfide under free radical conditions has been shown to produce silanethiols in good yields. researchgate.netresearchgate.net An interesting stereochemical outcome was observed when enantiomerically pure (S)-ButMePhSiH was reacted with Ph3P=S, resulting in a racemic silanethiol. researchgate.net

The general scheme for this radical-chain reaction involves the addition of a silyl (B83357) radical to the triphenylphosphine sulfide, forming an intermediate thiophosphoranyl radical. This intermediate then undergoes α-scission, generating the corresponding phosphine and a silanethiyl radical, which propagates the chain. ucl.ac.uk

Reaction of Silanes with Alkanethiols

Similarly, silanes can react with alkanethiols, such as tert-dodecanethiol, through a radical-chain mechanism to afford silanethiols. researchgate.netresearchgate.net This method provides an alternative route to these valuable sulfur-containing silicon compounds. In a comparative study, the reaction of enantiomerically pure (S)-ButMePhSiH with tert-dodecanethiol yielded a silanethiol with an enantiomeric excess (ee) of up to 60%, albeit in a low chemical yield. researchgate.net This suggests that the stereochemical integrity can be partially maintained under these conditions, unlike the reaction with triphenylphosphine sulfide. researchgate.net

Thiol Generation via Chemical Transformations

The synthesis of thiols, which can be analogous to the functional group in Triphenylsilanethiol, can also be achieved through various chemical transformations of other organic functional groups.

Conversion of Alkyl Halides using Thioamide and Thioacetic Acid Pathways

The conversion of alkyl halides to thiols is a fundamental transformation in organic synthesis. One pathway involves the use of thioamides. In this method, the thioamide undergoes S-alkylation with an alkyl halide to form a thiouronium salt intermediate. researchgate.nettandfonline.com Subsequent hydrolysis of this salt, often catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), yields the corresponding thioester, which can then be converted to the thiol. researchgate.nettandfonline.com This reaction can be carried out efficiently in water or under solvent-free conditions. researchgate.nettandfonline.com

Another well-established method is the thioacetic acid pathway. wikipedia.orgbohrium.com Alkyl halides react with a salt of thioacetic acid, such as potassium thioacetate (B1230152) or sodium thioacetate, to form an alkyl thioacetate. wikipedia.orgias.ac.in This reaction is typically performed in a suitable solvent like ethanol, methanol (B129727), or dimethylformamide. ias.ac.in The resulting thioacetate is then hydrolyzed, usually under basic conditions, to furnish the desired thiol. wikipedia.org For example, a typical procedure involves the reaction of an alkyl halide with sodium thioacetate, followed by hydrolysis with sodium hydroxide. wikipedia.org

Direct Photocatalytic Thiolation of Unprotected Carboxylic Acids

A more recent and innovative approach involves the direct conversion of unprotected carboxylic acids to thiols through photocatalysis. researchgate.netrsc.orgnih.govrsc.org This method overcomes the challenge of the incompatibility of free thiols with the alkyl radicals generated during the decarboxylation of carboxylic acids. researchgate.netrsc.orgnih.gov The process utilizes an acridine-type photocatalyst in conjunction with a thionocarbonate reagent. researchgate.netrsc.orgnih.gov The thionocarbonate serves a dual purpose: it rapidly traps the alkyl radicals formed upon decarboxylation and facilitates the regeneration of the photocatalyst. researchgate.netnih.govrsc.org The reaction proceeds under mild conditions, using visible light irradiation, and the final thiol product is released upon a mildly basic work-up. rsc.orgnih.gov

Specialized Preparative Procedures Involving this compound

This compound itself is a versatile reagent in organic synthesis, often serving as a solid, odorless equivalent of hydrogen sulfide (H₂S). ias.ac.intandfonline.com

One key application is in the ring-opening of epoxides. ias.ac.inkombyonyx.com In the presence of a base like triethylamine (B128534) and in a solvent such as methanol, this compound attacks the less hindered side of a monosubstituted epoxide to yield a β-hydroxymercaptan after methanolysis of the intermediate triphenylsilyl sulfide. ias.ac.in

This compound is also utilized in free-radical additions to unsaturated systems. It can add to alkenes, initiated either thermally with a radical initiator like AIBN or photochemically, to produce the anti-Markovnikov H₂S adduct. ias.ac.in Deprotection of the resulting triphenylsilyl sulfide with an acid like trifluoroacetic acid (TFA) yields the primary alkyl or aryl thiol in good to excellent yields. ias.ac.in A similar radical addition occurs with terminal alkynes, leading to the formation of vinyl sulfides after deprotection and alkylation of the intermediate triphenylsilylthio enol ether. tandfonline.comtandfonline.com

Furthermore, this compound has been used in the synthesis of metal-thiolate complexes. For example, it reacts with a zinc(II) triazenide compound to produce dimeric and monomeric zinc thiolates. rsc.org It is also employed for carboxyl activation through silylthioesterification. chemdad.com

Thiol-Ene Reaction Systems in Polymer Synthesis

The thiol-ene reaction, a hydrothiolation of an alkene, is a prominent example of click chemistry, prized for its high yields, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.orgrsc.org This reaction can proceed via two primary mechanisms: free-radical addition and catalyzed Michael addition. wikipedia.org The free-radical pathway, often initiated by light or heat, involves the formation of a thiyl radical that adds to an alkene in an anti-Markovnikov fashion. wikipedia.org This versatility makes it a valuable tool in polymer synthesis. wikipedia.orgrsc.org

In the realm of polymer science, thiol-ene reactions are employed to create cross-linked polymer networks. wikipedia.org Multifunctional thiols can react with multifunctional enes, such as norbornene-functionalized monomers, through photopolymerization to form homogeneous polymer networks rapidly and quantitatively under ambient conditions. wikipedia.org The choice of initiator and monomer structure is crucial for an effective and homogeneous thiol-ene polymerization. dergipark.org.tr For instance, studies have shown that 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) is a suitable initiator for many systems, while azobisisobutyronitrile (AIBN) may lead to less homogeneous products. dergipark.org.tr

The reactivity in thiol-ene systems is also influenced by the structure of both the thiol and the alkene. While terminal double bonds are significantly more reactive, internal double bonds, such as those found in plant-derived oils, can also participate in thiol-ene coupling reactions. diva-portal.org The reaction often proceeds with a rapid cis/trans-isomerization of the alkene, with the subsequent hydrogen transfer from the thiol being the rate-limiting step. diva-portal.org

Silanethiols, including this compound, have been investigated as components in these polymerization systems. They can serve as precursors to thiyl radicals for addition to alkenes. ucl.ac.uk The use of silanethiols can be part of a strategy to create polymers with specific functionalities. For example, TEMPO-driven thiol-ene reactions have been used to modify silicon wafers with various polymer brushes. rsc.org

Stereoselective Addition to Terminal Alkynes for Vinyl Sulfide Production

The addition of thiols to alkynes, known as a thiol-yne reaction or alkyne hydrothiolation, is a direct method for synthesizing vinyl sulfides. uni-regensburg.dewikipedia.org These products are valuable building blocks in organic synthesis. uni-regensburg.denih.gov The reaction typically proceeds via a radical mechanism, leading to anti-Markovnikov addition, often resulting in a mixture of E and Z isomers. uni-regensburg.dewikipedia.org

This compound has been utilized as a solid equivalent of hydrogen sulfide in the free-radical addition to terminal alkynes. tandfonline.comresearchgate.net This reaction, often initiated thermally with radical initiators like AIBN or photochemically, generates a triphenylsilylthioenol ether intermediate. tandfonline.comias.ac.in Subsequent deprotection of this intermediate can yield vinyl sulfides. tandfonline.com The stereoselectivity of this process, specifically the ratio of E and Z isomers, can be influenced by the concentration of the starting alkyne. tandfonline.com

Various catalytic systems have been developed to enhance the efficiency and stereoselectivity of vinyl sulfide synthesis from thiols and alkynes. Visible-light-driven, catalyst- and additive-free methods have been shown to produce 1,2-diarylvinyl sulfides in good yields. uni-regensburg.de In some cases, unsymmetrical diaryl alkynes react with low regioselectivity, yielding multiple isomers. uni-regensburg.de Other metal-free approaches have demonstrated the regio- and stereoselective synthesis of Z-vinyl sulfides. researchgate.net

The use of silyl radicals can also influence the outcome of these reactions. For instance, visible-light-promoted hydrosilylation of alkynes using an organic dye as a photocatalyst and a catalytic amount of thiol as a radical quencher can produce alkenylsilanes with high regio- and stereoselectivity. researchgate.net

Application as a Solid Hydrogen Sulfide Equivalent in Epoxide Ring-Opening Reactions

This compound serves as a stable, solid equivalent of hydrogen sulfide for the ring-opening of epoxides to produce β-hydroxymercaptans. ias.ac.inresearchgate.net This reaction provides a practical route to these valuable synthetic intermediates. researchgate.netarkat-usa.org The reaction involves the nucleophilic attack of the thiol on the epoxide ring, which is a highly strained three-membered ether. ias.ac.inwikipedia.org

The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions. Under basic conditions, the nucleophile, in this case, the thiolate generated from this compound, attacks the less sterically hindered carbon of the epoxide in an SN2-like manner. ias.ac.inmasterorganicchemistry.comtransformationtutoring.com This results in the formation of a triphenylsilyl sulfide intermediate, which upon methanolysis, yields the corresponding β-hydroxymercaptan. ias.ac.in The attack occurs from the less hindered side of monosubstituted epoxides. ias.ac.in

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. transformationtutoring.comchemistrysteps.com In this scenario, the nucleophile preferentially attacks the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state. chemistrysteps.comlibretexts.org

The reaction of this compound with epoxides can be catalyzed to achieve specific outcomes. For example, in the presence of triethylamine in a methanol solvent system, the ring-opening of alkyl or aryl substituted epoxides proceeds from the less hindered side. ias.ac.in The choice of catalyst can also influence the enantioselectivity of the ring-opening of meso-epoxides. mdpi.com

The use of this compound offers an advantage over gaseous hydrogen sulfide due to its solid nature, making it easier and safer to handle. ias.ac.in

Comparative Analysis of Synthetic Efficiency and Regioselectivity

The synthetic utility of this compound and related silanethiols is evident across various reaction types, each with its own characteristic efficiency and regioselectivity. A comparative analysis of the methodologies discussed highlights these differences.

Thiol-Ene Reactions in Polymer Synthesis: The thiol-ene reaction is highly efficient, often described as a "click" reaction due to its high yields and rapid rates. wikipedia.org The regioselectivity is consistently anti-Markovnikov when a free-radical mechanism is operative. wikipedia.org The efficiency can be tuned by the choice of initiator and the structure of the ene monomer. dergipark.org.tr For instance, while highly efficient for terminal alkenes, the reaction with internal alkenes is also feasible, albeit potentially slower. diva-portal.org The primary challenge in some systems is the potential for homopolymerization of the ene monomer, which can be mitigated by careful selection of reactants and conditions. diva-portal.org

Stereoselective Addition to Terminal Alkynes: The synthesis of vinyl sulfides via the addition of silanethiols to alkynes is a versatile method. The efficiency, in terms of yield, is generally good. uni-regensburg.detandfonline.com However, controlling the stereoselectivity (E/Z ratio) can be a challenge. In free-radical additions of this compound, the isomer ratio is dependent on reaction parameters like reactant concentration. tandfonline.com While some catalyst-free, visible-light-driven methods provide good yields, they may suffer from a lack of regioselectivity with certain substrates. uni-regensburg.de In contrast, other protocols have achieved high regio- and stereoselectivity for the synthesis of specific isomers, such as Z-vinyl sulfides. researchgate.net

Epoxide Ring-Opening Reactions: The use of this compound as a hydrogen sulfide equivalent for epoxide ring-opening is an efficient method for producing β-hydroxymercaptans. ias.ac.in The regioselectivity of this reaction is highly controllable based on the reaction conditions. Under basic conditions, the attack at the less substituted carbon is highly favored, following a predictable SN2 pathway. ias.ac.inmasterorganicchemistry.com Conversely, under acidic conditions, the regioselectivity can be reversed to favor attack at the more substituted carbon. chemistrysteps.comlibretexts.org This predictable control over regioselectivity is a significant advantage of this synthetic methodology. The efficiency is generally high, providing good yields of the desired products. arkat-usa.org

| Synthetic Methodology | Key Products | Efficiency | Regioselectivity | Controllability |

| Thiol-Ene Polymerization | Cross-linked polymers | High | Anti-Markovnikov | High, dependent on initiator and monomer |

| Addition to Alkynes | Vinyl sulfides | Good | Variable (E/Z isomers) | Moderate, dependent on conditions and catalysts |

| Epoxide Ring-Opening | β-Hydroxymercaptans | High | High (Condition-dependent) | High (acidic vs. basic conditions) |

Reactivity Profiles and Mechanistic Elucidation of Triphenylsilanethiol

Hydrogen Atom Transfer (HAT) Mechanisms

Hydrogen atom transfer (HAT) is a fundamental process in which a hydrogen atom is exchanged between two species. mdpi.com Triphenylsilanethiol and its corresponding thiyl radical (Ph₃SiS•) constitute a highly effective catalytic system for mediating these transfers, influencing reaction pathways and product distributions.

This compound is recognized as a potent hydrogen atom donor, a critical role in propagating radical chain reactions. ucl.ac.ukrsc.org The triphenylsilyl group modulates the reactivity of the thiol, making the S-H bond susceptible to homolytic cleavage in the presence of a suitable radical initiator. ucl.ac.uk Once the triphenylsilanethiyl radical is formed, it can participate in catalytic cycles. In these cycles, this compound serves to regenerate the active radical species or quench a radical intermediate to furnish the final product. researchgate.net This reactivity has been harnessed in various synthetic applications, including the functionalization of C-H bonds. mdpi.com For instance, it has been employed in the site-selective α-C–H alkylation of trialkylamines. mdpi.com

The effectiveness of this compound as a HAT catalyst is also evident in its ability to replace traditional, more toxic reagents like tributyltin hydride in certain radical processes. rsc.orgresearchgate.net Its utility extends to mediating reactions such as the deoxygenation of alcohols and the reduction of organic halides. rsc.org The general mechanism involves the generation of a carbon-centered radical which is then quenched by hydrogen atom donation from this compound, thereby propagating the radical chain. rsc.org

The choice between kinetic and thermodynamic reaction control dictates the final product composition when multiple pathways are available. wikipedia.orgjackwestin.comlibretexts.org The kinetic product is formed fastest due to a lower activation energy, while the thermodynamic product is the most stable. wikipedia.orgjackwestin.com this compound has been shown to uniquely influence this balance in certain organic transformations.

A notable example is the catalytic isomerization of cis-1,2-diols to the more stable trans-diequatorial-1,2-diols. nih.gov In this process, the use of this compound as a catalyst, in conjunction with a photoredox catalyst, facilitates a shift from kinetic to thermodynamic control. nih.gov While other thiols might lead to the kinetically favored product or proceed very slowly, this compound's efficiency in promoting reversible HAT allows the reaction to reach thermodynamic equilibrium, favoring the more stable trans-isomer. nih.gov Mechanistic studies indicate that the acidity of the thiol is a key parameter, as its deprotonation is necessary for the efficient formation of the thiyl radical that drives the thermodynamically controlled isomerization. nih.gov This demonstrates how the specific properties of the HAT catalyst can be leveraged to steer a reaction towards the desired, most stable product, even when it is not the kinetically preferred outcome. nih.gov

A key feature of the HAT mechanism involving this compound is the reversibility of the hydrogen transfer steps. nih.govresearchgate.net This reversibility is crucial for establishing the thermodynamic control observed in reactions like the isomerization of diols. nih.gov Mechanistic studies confirm that both the hydrogen atom abstraction from the substrate by the silanethiyl radical and the hydrogen atom donation from the silanethiol (B8362989) to the substrate-derived radical are microscopically reversible. nih.gov

This dynamic equilibrium allows for the exploration of multiple reaction pathways and the eventual settling into the lowest energy state, which corresponds to the thermodynamic product. nih.gov For example, in the site-selective functionalization of trialkylamines, the reversible HAT process establishes an equilibrium between different possible α-amino radicals. mdpi.comresearchgate.net Although the HAT process itself may be unselective, the subsequent radical trapping step can be rate-determining, allowing for regioselectivity based on the reactivity of the equilibrated radical intermediates, an application of the Curtin-Hammett principle. mdpi.comresearchgate.net The ability to establish this reversible equilibrium distinguishes this compound from other HAT catalysts and is a cornerstone of its utility in achieving high selectivity in complex transformations. nih.gov

The mechanisms and energetics of this compound-mediated HAT reactions have been substantiated through a combination of experimental and computational methods. researchgate.netnih.govnsf.gov Kinetic studies of the thiol-catalyzed reduction of alkyl halides by silanes are consistent with a mechanism involving the reversible abstraction of a hydrogen atom from the silane (B1218182) by a thiyl radical. researchgate.net This is followed by halogen atom abstraction from the alkyl halide by the resulting silyl (B83357) radical, and the subsequent quenching of the alkyl radical by the thiol to complete the chain reaction. researchgate.net

Computational studies, including Density Functional Theory (DFT) calculations, have been employed to analyze the ground state geometries and spin states of radical intermediates involved in these processes. researchgate.net In the context of photoredox-coupled HAT reactions, transient absorption spectroscopy (TAS) and quantum chemical calculations have been used to elucidate the reaction mechanism. nsf.gov These studies have helped to identify key intermediates, unproductive pathways, and the rate constants for the primary chemical steps. nsf.gov For instance, in an allylic arylation reaction, such investigations suggested a mechanism where HAT is the final step, occurring cooperatively with a radical substrate, a departure from earlier proposals. nsf.gov These combined experimental and computational approaches provide a detailed picture of the reaction pathways and the thermodynamic and kinetic factors governing the reactivity of this compound. nih.govnsf.govresearchgate.net

Investigations into the Reversibility of Hydrogen Transfer Processes

Radical-Mediated Organic Reactions

The unique properties of this compound as a HAT catalyst have been exploited in a variety of radical-mediated organic reactions, offering efficient and often safer alternatives to traditional methods.

This compound is a highly effective polarity-reversal catalyst, particularly in the radical-chain reduction of organic halides using organosilanes like triethylsilane or triphenylsilane (B1312308). rsc.orgresearchgate.net In these reactions, the direct transfer of a hydrogen atom from the Si-H bond of the silane to a nucleophilic alkyl radical is slow due to unfavorable polar effects. researchgate.net

The thiol catalyst circumvents this issue by mediating the hydrogen transfer. rsc.org The reaction is typically initiated by a radical initiator, which generates a radical that abstracts the hydrogen atom from the thiol, producing a thiyl radical (Ph₃SiS•). ucl.ac.uk This thiyl radical then abstracts a hydrogen atom from the silane in a reversible step, forming a silyl radical (e.g., Et₃Si•). researchgate.net The electrophilic silyl radical readily abstracts a halogen atom from the organic halide (R-X), generating a nucleophilic alkyl radical (R•). researchgate.net Finally, this alkyl radical is quenched by the thiol in a fast, polarity-matched step, yielding the alkane (R-H) and regenerating the thiyl radical to continue the chain. rsc.orgresearchgate.net This silane-thiol system serves as a valuable substitute for tributyltin hydride for the homolytic reduction of primary, secondary, and tertiary alkyl halides. rsc.org

Facilitation of Radical Cyclization Reactions

The mechanism of these reactions generally involves three primary steps: the selective generation of a radical, the subsequent radical cyclization, and finally, the conversion of the cyclized radical into a stable product. clockss.org In the presence of this compound, a slow direct hydrogen abstraction is replaced by a more rapid cycle of polarity-matched reactions. researchgate.netrsc.org This involves a hydrogen-atom transfer from the thiol to the adduct radical, followed by the abstraction of a hydrogen atom from the silane by the resulting thiyl radical, which regenerates the catalyst. researchgate.netrsc.org This catalytic cycle allows for the efficient reductive alkylation of electron-rich alkenes. rsc.org

Research has shown that this compound is effective in promoting the radical-chain cyclization of alkenyloxysilanes. ucl.ac.uk In these reactions, allyloxysilanes yield five-membered ring products through a 5-endo-trig cyclization of the intermediate allyloxysilyl radical. ucl.ac.uk In contrast, homoallyloxysilanes can produce a mixture of five- and six-membered heterocycles, with a preference for 6-endo cyclization. ucl.ac.uk

Organometallic and Coordination Chemistry Reactions

Formation of Metal Thiolates (e.g., Zinc, Cadmium)

This compound is utilized in the synthesis of metal thiolate complexes, particularly with zinc and cadmium. researchgate.netrsc.orgresearchgate.net These reactions typically involve the reaction of this compound with a metal precursor. For instance, the reaction of this compound with a zinc(II) triazenide complex can yield dimeric and monomeric zinc thiolates, depending on the molar equivalents of the thiol used. rsc.orgresearchgate.net

Specifically, reacting a zinc triazenide with two equivalents of this compound results in a dimeric zinc thiolate with bridging thiolate ligands. rsc.orgresearchgate.net When four equivalents are used, a monomeric zinc thiolate is formed. rsc.orgresearchgate.net These zinc thiolate complexes are considered potential precursors for the vapor deposition of zinc sulfide (B99878) thin films due to their volatility and thermal stability. rsc.orgresearchgate.net

Similarly, cadmium complexes with silanethiolate anions have been synthesized and characterized. researchgate.net The coordination sphere of the metal ion can differ between zinc and cadmium even with the same ligand composition. For example, a cadmium complex might exhibit a distorted trigonal coordination with three thiolate ligands, while a comparable zinc complex could adopt a different geometry. researchgate.net The synthesis of these metal thiolates is often achieved through salt metathesis reactions, where an alkali metal thiolate reacts with a transition metal halide. wikipedia.org

Investigation of Desulfurization Reactions in Thiolate Complexes

The desulfurization of thiolate complexes is a significant area of research, with investigations into the mechanisms of C–S bond cleavage. While direct studies on the desulfurization of triphenylsilanethiolate complexes are not extensively detailed in the provided results, related research on other thiolates provides insight into potential mechanisms.

One study details the desulfurization of secondary thioamides to imines catalyzed by an iron complex, where an iron carbene complex with a silyl thiolato ligand was isolated as an intermediate. acs.org This suggests a pathway involving metal-mediated activation of the sulfur-containing group. Another approach involves the merging of two thermal radical processes: the desulfurization of alkyl thiols and the reduction of P(V)=S to P(III) using a silyl radical species. researchgate.net

Furthermore, research on binuclear zinc(II) complexes has shown the hydrolytic C–S bond cleavage of various thiolates to produce alcohols or phenols, with the formation of a hydrosulfide-bridged complex. researchgate.net The active intermediate in this process is proposed to be a metal-thiolate-hydroxide species. researchgate.net Iron-promoted desulfurization of thiols for nucleophilic substitution has also been demonstrated, proceeding through the activation of the thiol by an iodophosphonium salt. cas.cn

Utility in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Sonogashira)

This compound is recognized as a valuable reagent in palladium-catalyzed cross-coupling reactions, including the Stille and Sonogashira reactions. sigmaaldrich.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. libretexts.org

The Stille reaction involves the coupling of an organohalide with an organotin compound in the presence of a palladium(0) catalyst. libretexts.org While the direct use of this compound in the main catalytic cycle isn't specified, its role as a reagent in the broader context of palladium-catalyzed reactions is noted. sigmaaldrich.com

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org this compound's application in this context highlights its versatility in facilitating complex organic transformations. sigmaaldrich.com The reaction mechanism typically involves two independent catalytic cycles for palladium and copper. libretexts.org The palladium cycle includes oxidative addition, while the copper cycle involves the formation of a copper(I) acetylide.

Silicon-Sulfur Bond Reactivity

Dynamics of Silicon-Sulfur Bond Cleavage and Formation

The reactivity of the silicon-sulfur (Si-S) bond in this compound is central to its chemical behavior. The formation of this bond can be achieved through several synthetic routes, including the reaction of triphenylsilane with elemental sulfur. ucl.ac.uk The Si-S bond is susceptible to both homolytic and heterolytic cleavage.

Homolytic cleavage of the S-H bond in this compound, often initiated thermally or photochemically, generates a triphenylsilylthiyl radical. ias.ac.in This radical species is a key intermediate in the radical addition reactions and cyclizations facilitated by this compound. ias.ac.in The bond dissociation energy of the S-H bond is a critical factor in these radical processes. researchgate.net

Heterolytic cleavage is also a significant reaction pathway. For example, in the presence of a base, this compound can be deprotonated to form the triphenylsilanethiolate anion. This nucleophilic species can then participate in reactions such as the ring-opening of epoxides to form β-hydroxymercaptans. bohrium.com The stability of the Si-S bond can be influenced by the substituents on the silicon atom; for instance, bulky groups like triisopropyl can impart greater resistance to hydrolytic cleavage. ias.ac.in The dynamics of Si-S bond formation and cleavage are also relevant in the context of desulfurization reactions, where the cleavage of this bond can be a key step. acs.orgresearchgate.net

Comparative Reactivity with Carbon-Sulfur and Germanium-Sulfur Analogues

The reactivity of this compound (Ph₃SiSH) is best understood through comparison with its isostructural analogues, triphenylmethanethiol (B167021) (Ph₃CSH) and triphenylgermanethiol (Ph₃GeSH). The differing electronic and steric properties of the central Group 14 element (carbon, silicon, or germanium) significantly influence the reactivity of the thiol group, particularly the nature of the E–S and S–H bonds (where E = C, Si, Ge).

The fundamental differences in reactivity can be attributed to variations in bond energies, bond polarities, and the ability of the central atom to stabilize radical or ionic intermediates. The larger atomic radius of silicon and germanium compared to carbon results in longer and more polarizable E-S and E-H bonds.

Bond Energy Comparison

A comparison of the average bond dissociation energies (BDEs) for the key bonds in these molecules provides a thermodynamic basis for their reactivity differences. The strength of the E-H, E-S, and S-H bonds dictates the propensity for various reaction pathways, including hydrogen atom transfer, homolytic cleavage, and nucleophilic attack.

| Bond | Average Bond Dissociation Energy (kJ/mol) |

| C–S | 272 rsc.org |

| Si–S | 293 rsc.org |

| Ge–S | 255 (Value for Ge-S in GeS is 534 kJ/mol csic.es, specific value for Ph₃Ge-S not found) |

| C–H | 411 rsc.org |

| Si–H | 318 rsc.org |

| Ge–H | 288 rsc.org |

| S–H | 363 rsc.org |

| Note: The table presents generalized, average bond energies. Actual values in the triphenyl-substituted molecules may vary. |

The data indicates that the Si-S bond is stronger than the C-S bond, which has implications for reactions involving the cleavage of this bond. Conversely, the Si-H bond is significantly weaker than the C-H bond, making silanes better hydrogen donors than their corresponding alkanes. Theoretical calculations have predicted that the S-H bond in silanethiol is stronger by approximately 10.5 kJ/mol than that in methanethiol, which influences its role in radical catalysis.

Reactivity in Radical Reactions

In the context of radical-chain reactions, this compound often serves as an effective polarity-reversal catalyst. For instance, in the reduction of alkyl halides using trialkylsilanes, a thiol catalyst is essential to mediate the hydrogen-atom transfer from the silane to the alkyl radical. This compound has been shown to be an effective catalyst in such systems.

In a comparative study on the reduction of 1-bromooctane, this compound was found to be an effective catalyst. In contrast, its carbon analogue, triphenylmethanethiol, was observed to inhibit the reduction. This stark difference in reactivity is likely due to the stability of the triphenylmethyl radical (Ph₃C•) that can be generated, which is less inclined to participate constructively in the catalytic cycle compared to the corresponding silyl radical.

Hydrolytic Stability and Reaction with Nucleophiles

A significant point of divergence in reactivity is the stability of the E–S bond towards hydrolysis. The silicon-sulfur bond is notably susceptible to cleavage by oxygen-based nucleophiles like water. This reactivity is driven by the high thermodynamic stability of the resulting silicon-oxygen bond (Si-O BDE is ~452 kJ/mol).

In contrast, the germanium-sulfur bond also exhibits susceptibility to hydrolysis, though its stability differs from the Si-S linkage. nih.gov Triphenylgermanethiol is reported to be stable in dry air, but like its carbon analogue triphenylmethanethiol, it can release hydrogen sulfide in the presence of moisture. nih.gov

The reaction of triphenylgermanethiol with various reagents highlights its unique reactivity profile. For example, its reaction with acrylonitrile (B1666552) under several conditions failed to produce the expected addition product, instead yielding bis-triphenylgermanium sulfide and evolving hydrogen sulfide. nih.gov This outcome differs from the typical reactivity of thiols in Michael additions, suggesting alternative reaction pathways are favored for the germanium analogue. Similarly, reaction with iodine leads to the formation of the corresponding disulfide, bis-triphenylgermanium disulfide. nih.gov

Metathesis reactions involving this compound and triphenylmethanethiol with alkali metal hydrides (NaH or KH) in non-coordinating solvents have been shown to produce stable hexameric aggregates of the corresponding alkali metal thiolates. nih.gov

Advanced Spectroscopic Characterization Methodologies and Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the structural analysis of triphenylsilanethiol, providing detailed information about the hydrogen, carbon, and silicon atomic environments. The standard for calibrating ¹H, ¹³C, and ²⁹Si NMR spectra is tetramethylsilane (B1202638) (TMS), which is set to 0 ppm. wikipedia.orgfishersci.at

In the ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), two main regions of interest are observed. sigmaaldrich.comcarlroth.com The protons of the three phenyl groups produce complex multiplets in the aromatic region, generally appearing between δ 7.2 and 7.7 ppm. The single proton of the thiol group (-SH) gives rise to a distinct signal. This S-H proton peak is typically a singlet and its chemical shift can be variable, though it is often observed around δ 2.5-2.6 ppm. The integration of these signals corresponds to a 15:1 ratio, confirming the presence of fifteen phenyl protons to one thiol proton.

| Proton Assignment | Typical Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration |

| Phenyl (C₆H₅) | 7.2 - 7.7 ppm | Multiplet (m) | 15H |

| Thiol (S-H) | ~2.5 - 2.6 ppm | Singlet (s) | 1H |

Table 1: Representative ¹H NMR spectral data for this compound.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. oregonstate.edu For this compound, four distinct signals are expected for the phenyl carbons. The carbon atom directly bonded to the silicon atom (the ipso-carbon) has a characteristic chemical shift. The ortho-, meta-, and para-carbons of the phenyl rings also resonate at distinct frequencies. The typical solvent peak for CDCl₃ appears as a triplet around 77 ppm. oregonstate.edu

| Carbon Assignment | Typical Chemical Shift (δ) in CDCl₃ |

| Phenyl (ipso-C) | ~133 - 134 ppm |

| Phenyl (ortho-C) | ~135 - 136 ppm |

| Phenyl (meta-C) | ~128 - 129 ppm |

| Phenyl (para-C) | ~130 - 131 ppm |

Table 2: Representative ¹³C NMR spectral data for this compound. Chemical shifts are referenced to TMS at 0 ppm. oregonstate.eduwisc.edu

²⁹Si NMR spectroscopy is a powerful tool for directly probing the silicon environment in organosilicon compounds, which has a wide chemical shift range. huji.ac.il This technique is highly sensitive to the nature of the substituents attached to the silicon atom. pascal-man.com For this compound, the ²⁹Si NMR spectrum shows a single resonance corresponding to the silicon atom bonded to three phenyl groups and one sulfur atom. The chemical shift for this compound is found in a distinct region that differentiates it from other organosilanes, such as triphenylsilane (B1312308) (δ ~ -18 to -20 ppm) or hexaphenyldisiloxane. nih.govspectrabase.com The specific chemical shift provides confirmation of the Si-S bond and the triphenylsilyl framework. nih.gov

While solution-state NMR provides data on individual molecules, solid-state NMR gives insight into the structure and dynamics of materials in their native, solid form. preprints.org Solid-state ²⁹Si CP/MAS NMR is particularly useful for characterizing insoluble or polymeric materials derived from this compound, or for studying its crystalline polymorphic forms. preprints.orgrsc.org This technique enhances the signal of the low-abundance ²⁹Si nucleus by transferring polarization from abundant protons, while magic-angle spinning averages out anisotropic interactions to produce sharper lines. rsc.org Analysis of the resulting spectra can reveal information about silicon-silicon or silicon-oxygen bond formation in condensation or oxidation products, local ordering, and the presence of different chemical or crystallographic sites in the solid material. rsc.orgomicsdi.org

Silicon-29 (29Si) NMR Analysis

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns upon ionization. chemguide.co.uk The molecular weight of this compound is approximately 292.47 g/mol , and its mass spectrum typically shows a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 292. nih.gov

Electron impact (EI) ionization causes the molecular ion to fragment in a predictable manner. libretexts.org A common fragmentation pathway for this compound involves the cleavage of the Si-S bond. The most prominent peak in the spectrum is often the base peak at m/z 259. This peak corresponds to the stable triphenylsilyl cation ([ (C₆H₅)₃Si ]⁺), formed by the loss of the sulfhydryl radical (•SH). Other fragments may arise from the further breakdown of the phenyl rings or the triphenylsilyl cation. ajgreenchem.comraco.cat

| m/z Value | Proposed Fragment | Notes |

| 292 | [ (C₆H₅)₃SiSH ]⁺ | Molecular Ion (M⁺) |

| 259 | [ (C₆H₅)₃Si ]⁺ | Base Peak; Loss of •SH |

Table 3: Key fragments observed in the mass spectrum of this compound. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. unitechlink.com The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most diagnostic band is the S-H stretching vibration (ν(S-H)). This absorption is typically weak and appears in a relatively uncongested region of the spectrum, around 2550-2600 cm⁻¹. reddit.com Its presence is strong evidence for the thiol functional group. Other important absorptions include those associated with the phenyl groups, such as C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring around 1430-1600 cm⁻¹. The Si-phenyl bond also gives rise to a characteristic absorption, often seen near 1100 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3050 - 3070 | Medium-Weak |

| S-H stretch | ~2575 | Weak |

| Aromatic C=C stretch | ~1430 | Strong |

| Si-Phenyl stretch | ~1100 | Strong |

Table 4: Characteristic FTIR absorption bands for this compound. reddit.commdpi.comdergipark.org.tr

Single-Crystal X-ray Diffraction Crystallography for Solid-State Molecular Structure Elucidation

Table 1: Crystallographic Data Availability for this compound

| Parameter | Value | Reference |

|---|---|---|

| CCDC Number | 621571 | nih.gov |

Integration of Spectroscopic Data for Comprehensive Mechanistic and Structural Understanding

While single-crystal X-ray diffraction provides a static picture of a molecule in the solid state, a comprehensive understanding of its structure, behavior in solution, and reaction mechanisms requires the integration of data from various spectroscopic techniques. rsc.orgsavemyexams.com Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of structural information. thermofisher.comlehigh.edu The synergistic use of these techniques allows for a complete and robust characterization of a compound like this compound. scribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are fundamental tools for elucidating the structure of this compound in solution. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, such as the distinct signals for the aromatic protons of the phenyl groups and the proton of the thiol (-SH) group. rsc.orglibretexts.org ¹³C NMR spectroscopy reveals the number and types of carbon atoms present in the molecule. spectrabase.com For organosilicon compounds like this compound, ²⁹Si NMR is particularly informative, offering direct insight into the electronic environment of the silicon atom. acs.org The chemical shifts and coupling constants observed in these spectra are instrumental in confirming the molecular framework.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. rsc.orglibretexts.org In the case of this compound, the IR spectrum would characteristically show absorption bands corresponding to the S-H stretching vibration, Si-C bonds, and the various vibrations of the phenyl rings. researchgate.net The presence and position of these bands serve as a diagnostic fingerprint for the compound.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio. rsc.orglehigh.edu The molecular ion peak in the mass spectrum of this compound confirms its molecular weight. spectrabase.com Furthermore, the fragmentation pattern can offer additional structural clues by revealing stable fragments, which can be pieced together to deduce the molecular structure.

The collective analysis of data from these spectroscopic methods is crucial in various applications of this compound. For instance, in mechanistic studies of reactions where this compound is used as a reagent or catalyst, the transformation of reactants to products is monitored by observing the changes in the respective spectra. rsc.org The disappearance of the S-H signal in the ¹H NMR and IR spectra, for example, can indicate the participation of the thiol group in a reaction. Similarly, the formation of new peaks in the NMR and changes in the mass spectrum can be used to identify and characterize the reaction products. rsc.orgrsc.org This integrated spectroscopic approach is indispensable for a holistic understanding of the structure and reactivity of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Information Provided |

|---|---|

| ¹H NMR | Chemical environment of protons (phenyl rings, -SH group) |

| ¹³C NMR | Number and type of carbon atoms |

| ²⁹Si NMR | Electronic environment of the silicon atom |

| IR Spectroscopy | Presence of functional groups (S-H, Si-C, phenyl rings) |

Frontier Applications in Chemical Disciplines

Catalysis Research

In the realm of catalysis, triphenylsilanethiol has become a key player, particularly in reactions that proceed via radical intermediates. Its ability to reversibly donate a hydrogen atom under mild, photoredox conditions allows for thermodynamic control over reaction pathways, enabling transformations that were previously difficult to achieve.

The functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a primary focus of modern chemical synthesis. This compound has emerged as a pivotal catalyst in this field, enabling the activation of C-H bonds adjacent to heteroatoms like nitrogen and oxygen.

Trialkylamines are common structural motifs in a vast number of pharmaceuticals and bioactive molecules. orcid.org The selective functionalization of C-H bonds on the carbon atoms alpha to the nitrogen (α-C-H bonds) is a powerful method for modifying these molecules. However, traditional methods typically functionalize the least sterically hindered C-H bond. orcid.org

A significant breakthrough using this compound has overcome this limitation. In 2021, the labs of Rovis and Schoenebeck reported a method for the site-selective alkylation of trialkylamines at the more crowded C-H position. mdpi.comresearchgate.netresearchgate.net This strategy relies on a dual catalytic system involving a photoredox catalyst and this compound. orcid.org The process hinges on a reversible hydrogen atom transfer (HAT) between the various α-amino C-H bonds and the electrophilic thiyl radical generated from this compound. orcid.org

Table 1: Site-Selective Alkylation of Trialkylamines This table summarizes the site-selectivity achieved in the this compound-catalyzed alkylation of various trialkylamine substrates.

| Trialkylamine Substrate | Alkylating Agent | Product at More Substituted Site | Selectivity (More:Less Substituted) |

|---|---|---|---|

| N-Ethylpiperidine | tert-Butyl Acrylate | Alkylation on ring methylene | Moderate |

| N,N-Dimethylcyclohexylamine | tert-Butyl Acrylate | Alkylation on ring methylene | High |

| N-Methyl-N-isobutylamine | tert-Butyl Acrylate | Alkylation on isobutyl methine | High |

| Pheniramine Derivative | 1,1-Diarylethylene | Methylation of backbone | Moderate |

The hydroxyl group is another ubiquitous functional group that can direct C-H functionalization. This compound has been instrumental in the development of stereochemical editing reactions for vicinal diols (1,2-diols). Work by the Wendlandt group has demonstrated the selective, catalytic isomerization of cis-1,2-diols to their thermodynamically more stable trans-diequatorial counterparts. nih.govmit.edu

This method employs this compound as a HAT catalyst in conjunction with a photoredox catalyst under blue light irradiation. nih.govmit.edu The reaction mechanism involves a reversible hydrogen atom transfer from the α-hydroxy C-H bond to the silanethiyl radical. nih.gov This process allows for the epimerization of one of the alcohol stereocenters, and because the process is reversible, the reaction mixture eventually reaches a thermodynamic equilibrium that strongly favors the more stable trans-diol. nih.govresearchgate.net The key to this transformation is the use of this compound, which facilitates a kinetically efficient and reversible HAT, thereby enabling thermodynamic control over the stereochemical outcome. nih.gov This provides a powerful method for accessing trans-diol products that are often difficult to synthesize using conventional methods. nih.govmit.edu

The direct arylation of allylic C-H bonds is a valuable transformation for which this compound plays a crucial mechanistic role. In a dual catalysis system reported by MacMillan, an iridium photocatalyst is paired with a thiol organocatalyst, such as this compound, to arylate allylic substrates like cyclohexene (B86901) with arenes like 1,4-dicyanobenzene (DCB). mdpi.comnih.govresearchgate.net

The widely accepted mechanism begins with the photoredox catalyst reducing DCB to its radical anion. nsf.gov Simultaneously, the photocatalyst oxidizes the deprotonated this compound to generate a highly reactive triphenylsilanethiyl radical. nih.govnsf.gov This thiyl radical then acts as a potent HAT agent, abstracting a hydrogen atom from the allylic position of cyclohexene to form a resonance-stabilized allylic radical. nsf.gov The final step is a radical-radical coupling between the allylic radical and the DCB radical anion, which, after eliminating a cyanide ion, yields the arylated product. nsf.gov Mechanistic studies using deuterium (B1214612) labeling have provided strong support for this pathway, confirming the intermediacy of an allylic radical and establishing that the HAT event is the first irreversible step in the catalytic cycle. researchgate.netnih.gov

Creating chiral molecules with high enantioselectivity is a paramount goal in modern chemistry. While this compound is not typically a source of chirality itself, it is an essential reagent in certain enantioselective processes.

The desymmetrization of meso-diols is an efficient strategy for producing chiral building blocks. Recent advances have described the enantioselective epimerization and oxidation of meso-diols using a chiral catalyst to perform an enantioselective HAT. nih.govresearchgate.net In these systems, a chiral amine catalyst, often derived from Cinchona alkaloids, is oxidized to a radical cation that selectively abstracts one of the two enantiotopic α-hydroxy hydrogen atoms from the meso-diol. nih.govresearchgate.net

This enantioselective abstraction generates a desymmetrized ketyl radical. acs.org this compound's role in this process is that of a terminal hydrogen atom donor. The radical intermediate regains a hydrogen atom from the thiol to complete the epimerization cycle, regenerating the catalyst and forming the chiral diol product with high enantiomeric excess. nih.govresearchgate.net Therefore, while the thiol is critical for turning over the catalytic cycle, the enantioselectivity is controlled by the separate chiral HAT catalyst, not by the this compound itself. nih.govresearchgate.net This strategy has been successfully applied to the desymmetrization of both cyclic and acyclic 1,2- and 1,3-diols. nih.gov

Enantioselective Transformations

Asymmetric Hydrosilylation of Alkenes using Chiral Thiol Catalysts

The radical-chain addition of silanes to alkenes, a process known as hydrosilylation, can be effectively catalyzed by thiols. In this catalytic cycle, the thiol facilitates the abstraction of a hydrogen atom from the silane (B1218182) by a carbon-centered radical intermediate. rsc.org When a homochiral thiol is employed as the catalyst, this hydrogen atom transfer becomes enantioselective, leading to the formation of an optically active product. rsc.org

This compound has proven to be a more effective catalyst for these reactions compared to other thiols like tert-dodecanethiol, particularly when used with arylsilanes such as triphenylsilane (B1312308). The use of this compound often eliminates the need for slow addition of the catalyst. Research has demonstrated that the combination of triphenylsilane with homochiral carbohydrate-derived thiol catalysts can achieve high enantiomeric excesses, up to 95%, in the hydrosilylation of sterically hindered cyclic prochiral alkenes. rsc.orgucl.ac.uk The resulting functionalized organosilanes can be further transformed, for instance, through oxidative desilylation to produce functionalized alcohols without loss of enantiomeric purity. rsc.orgucl.ac.uk

Key factors influencing the enantioselectivity of this process include the structure of the chiral thiol, the nature of the alkene, and the reaction solvent. researchgate.net Both steric and dipole-dipole interactions between the prochiral radical and the thiol catalyst are crucial in determining the degree of asymmetric induction. researchgate.net

Photoredox Catalysis and Photoinduced Electron Transfer Systems

Photoinduced electron transfer (PET) is a fundamental process in photoredox catalysis, enabling the formation of highly reactive radical ions under mild conditions using light as a clean energy source. sigmaaldrich.commdpi.com This methodology provides access to novel bond formations and synthetic pathways that are often inaccessible through traditional thermal reactions. sigmaaldrich.com Photoredox catalysis can activate stable starting materials through single electron transfer, generating radical cations or anions that can undergo a variety of chemical transformations. sigmaaldrich.com

The core principle involves the photoexcitation of a photoredox catalyst, which can then engage in electron transfer with a substrate. nih.gov This process can be tailored to be either oxidative or reductive, depending on the nature of the catalyst and the substrate. nih.gov Recent advancements have even led to the development of triple-photoinduced electron transfer (tri-PET) catalysis, which utilizes the absorption of three photons to generate exceptionally potent reducing agents capable of cleaving very strong chemical bonds. chemrxiv.orgchemrxiv.org

While direct involvement of this compound in these specific advanced systems is not explicitly detailed in the provided context, its analogous reactivity in radical processes suggests its potential utility in this burgeoning field. The principles of generating reactive species via radical pathways, as seen in the hydrosilylation reactions, are central to photoredox catalysis.

Role in Polymerization and Polymer End-Group Modification

This compound can be utilized in polymerization reactions, particularly as an antioxidant. atamanchemicals.com Its ability to participate in radical reactions makes it a candidate for controlling polymerization processes and for the modification of polymer chain ends. The thiol group (-SH) can act as a chain transfer agent, influencing the molecular weight of the resulting polymer. Furthermore, the triphenylsilyl moiety can be incorporated as an end-group, imparting specific properties to the polymer, such as altered solubility or thermal stability.

Materials Science and Surface Chemistry

The distinct chemical properties of this compound extend its utility into the realm of materials science, particularly in the fabrication of thin films and the study of surface phenomena.

Precursor Role in Thin Film Deposition Techniques (e.g., Atomic Layer Deposition of Metal Sulfides)

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow highly uniform and conformal films with atomic-level precision. wikipedia.orgsciopen.comnih.gov This method is crucial for the fabrication of advanced electronic and optical devices. wikipedia.org The deposition of metal sulfide (B99878) thin films via ALD has gained significant traction for applications in photovoltaics, energy storage, and catalysis. nih.govhanyang.ac.kr

Typically, ALD of metal sulfides involves the use of a metal-containing precursor and a sulfur source, such as hydrogen sulfide (H₂S). nih.govosti.gov While this compound itself is not a standard precursor in this context, its structural components are relevant. The development of novel, non-halogenated precursors is an active area of research to improve film quality and deposition processes. osti.gov The fundamental understanding of surface chemistry, including the reactions of precursor molecules on the substrate, is paramount for advancing ALD technology. sciopen.com

Utility in Mimicking Thiol-Terminated Surfaces for Surface Chemistry Studies

Thiol-terminated surfaces are of great interest in surface chemistry due to their ability to form self-assembled monolayers (SAMs) on various substrates, including metals and metal oxides. prochimia.comconicet.gov.ar These SAMs allow for the precise control of surface properties, such as wettability, biocompatibility, and chemical reactivity. prochimia.comnih.gov

This compound can serve as a model compound for studying the behavior of thiol-terminated molecules on surfaces. The bulky triphenylsilyl group influences the packing and orientation of the molecules on the surface, providing insights into the formation of SAMs with large head groups. Understanding the electronic structure and bonding at the interface between thiol-terminated molecules and different substrates, such as gold and cobalt, is crucial for the development of molecular electronics and spintronic devices. core.ac.uk The adsorption and bonding of such molecules are complex and substrate-dependent, involving a mixture of covalent and ionic interactions. core.ac.uk

Considerations for Self-Assembly Processes in Material Design

Self-assembly is a powerful bottom-up approach for creating well-ordered nanostructures and functional materials. The ability of molecules to spontaneously organize into complex architectures is driven by specific intermolecular interactions. Thiol-based chemistry is a cornerstone of self-assembly, particularly for the functionalization of nanoparticles and the creation of ordered arrays. prochimia.comconicet.gov.ar

The design of molecules for self-assembly requires careful consideration of their structure, including the nature of the head group that binds to the surface and the terminal functional groups that dictate the properties of the assembled layer. prochimia.com this compound, with its reactive thiol group and sterically demanding triphenylsilyl moiety, presents an interesting case for studying the principles of self-assembly. The balance between the sulfur-substrate interaction and the intermolecular forces between the triphenylsilyl groups will govern the final structure and properties of the self-assembled material.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for studying organosilicon compounds due to its favorable balance of computational cost and accuracy.

The first step in most computational studies is the geometry optimization of the molecule to find its lowest energy conformation. For triphenylsilanethiol, this process involves calculating the molecular energy at various atomic arrangements until a minimum on the potential energy surface is located. DFT methods, such as the hybrid functional B3LYP or the meta-hybrid functional M06-2X, are commonly employed for this purpose, often paired with Pople-style basis sets like 6-311+G(d,p) or def2-TZVP. nih.govcore.ac.uk These basis sets provide sufficient flexibility to accurately describe the electronic structure of molecules containing silicon and sulfur.

Once optimized, the electronic structure provides information on the distribution of electrons within the molecule. While specific optimized geometric parameters for this compound are not detailed in the surveyed literature, a typical output would include key bond lengths and angles as shown in the representative table below. These calculated parameters can then be compared with experimental data from X-ray crystallography to validate the computational model.

| Parameter | Calculated Value (Å or °) |

|---|---|

| Si-S Bond Length | Data not available in search results |

| S-H Bond Length | Data not available in search results |

| Si-C Bond Length (average) | Data not available in search results |

| C-Si-C Bond Angle (average) | Data not available in search results |

| C-Si-S Bond Angle (average) | Data not available in search results |

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. core.ac.ukuni-regensburg.de Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

The calculated frequencies and their corresponding IR intensities can be compared with experimental Fourier-transform infrared (FT-IR) spectra to aid in the assignment of spectral bands to specific molecular motions. For this compound, characteristic vibrations would include the S-H stretch, Si-S stretch, and various modes associated with the phenyl rings. While a specific table of calculated frequencies for this compound is not available in the reviewed literature, a representative table format is provided below.

| Vibrational Mode | Calculated Frequency (cm-1) | Symmetry |

|---|---|---|

| ν(S-H) | Data not available in search results | A' |

| ν(Si-S) | Data not available in search results | A' |

| Phenyl ring modes | Data not available in search results | - |

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interaction among bonds. core.ac.ukuni-regensburg.de It provides a localized, intuitive picture of the electron density distribution in terms of Lewis-like structures (bonds and lone pairs). For this compound, NBO analysis can quantify hyperconjugative interactions, such as the delocalization of electron density from a donor orbital (e.g., a lone pair on sulfur or a Si-C bonding orbital) to an acceptor orbital (e.g., an antibonding σ* orbital).

Vibrational Frequency Analysis for Molecular Characterization

Mechanistic Pathway Elucidation through Advanced Computational Modeling

Computational modeling is instrumental in mapping the complex mechanisms of chemical reactions, including those where this compound acts as a catalyst or reagent. mdpi.comucl.ac.uk

By calculating the energy of a system as it transforms from reactants to products, a potential energy surface (PES) can be mapped. A simplified representation of this is a reaction coordinate diagram, which plots the energy against the progress of the reaction. Such analyses are crucial for understanding reaction feasibility and selectivity.

A study on the photoredox-catalyzed allylic arylation of cyclohexene (B86901), where this compound is proposed to act as a hydrogen atom transfer (HAT) catalyst, utilized DFT calculations (M06-L/6-311g(d,p)) to explore the reaction mechanism. nsf.gov The calculations revealed a complex energy surface involving multiple intermediates and transition states. The proposed mechanism suggests that the thiyl radical (Ph₃SiS•), generated from this compound, participates in the final step of the catalytic cycle via a cooperative hydrogen atom transfer, rather than initiating the process by abstracting an allylic hydrogen from cyclohexene as initially thought. nsf.gov The relative energies of key intermediates and transition states provide a detailed map of the most likely reaction pathway. nsf.gov

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the energy maximum along the minimum energy path between reactants and products. Computationally, a TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. kcl.ac.uk

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Trapping of DCB•− by cyclohexene | ~36 |

*Note: This table presents the activation energy for the rate-limiting step of a reaction where this compound is a key catalyst. The full energy profile contains multiple steps. Energies were calculated at the M06-L/6-311g(d,p)/PCM(MeCN)//B3LYP-D3/6-311g(d,p)/PCM(MeCN) level of theory. nsf.gov

Reaction Coordinate Mapping and Energy Surface Analysis

Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical compounds like this compound. By modeling reactions at a molecular level, it is possible to gain insights into reaction mechanisms, transition states, and the factors that govern reaction outcomes. These theoretical investigations are crucial for understanding and designing new synthetic methodologies.

Calculation of Bond Dissociation Energies (BDEs) for S-H and C-H Bonds

Bond Dissociation Energy (BDE) is a fundamental thermochemical parameter that quantifies the energy required to homolytically cleave a chemical bond. beilstein-journals.org It is a key indicator of bond strength and is widely used to predict the feasibility and energetics of chemical reactions, particularly those involving radical intermediates. beilstein-journals.orgacs.org Computational methods, especially Density Functional Theory (DFT), are routinely employed to calculate BDEs with a high degree of accuracy. nih.govpan.olsztyn.pl The BDE for a generic X-H bond is calculated as the enthalpy difference between the products of homolysis (X• and H•) and the parent molecule (X-H). nih.govnasa.gov

The reactivity of this compound in many chemical processes, especially in radical reactions, is dictated by the strength of its S-H bond. The S-H BDE is influenced by the electronic properties of the substituents attached to the sulfur atom. In thiophenols, for instance, electron-withdrawing or -donating groups on the phenyl ring can significantly alter the S-H BDE by stabilizing or destabilizing the resulting thiyl radical. rsc.org For this compound, the three phenyl groups attached to the silicon atom exert a significant electronic influence. The increased acidity of this compound compared to alkyl thiols suggests a more polarized S-H bond, which can influence its homolytic cleavage. thieme-connect.com

While specific DFT-calculated BDE values for this compound are not broadly published, comparisons with related molecules provide valuable context. For example, the S-H BDEs for substituted thiophenols have been extensively studied. rsc.org These studies show that substituents that can delocalize the unpaired electron on the sulfur in the resulting thiophenol radical tend to lower the S-H BDE. rsc.org

Similarly, the C-H bonds within the phenyl groups of this compound have their own characteristic BDEs. The BDEs of C-H bonds on aromatic rings are generally higher than those of aliphatic C-H bonds due to the sp² hybridization of the carbon atom. rsc.org Computational studies on benzene (B151609) and substituted aromatic compounds provide benchmark values for these types of bonds. nih.gov The prediction of whether a reaction will proceed via S-H or C-H bond cleavage often relies on the comparison of their respective BDEs.

| Bond | Compound Class | Typical Experimental BDE (kcal/mol) | Reference |

|---|---|---|---|

| S-H | Thiophenol | ~79-82 | rsc.org |

| S-H | Alkanethiols | ~87-88 | |

| C-H | Benzene (Aromatic) | ~111-113 | |

| Si-H | Triethylsilane | ~90-95 |

Note: The values in the table are representative experimental values for the compound classes and are provided for context. Specific calculated values for this compound may vary depending on the computational method and basis set used.

Computational Assessment of Stereoselectivity and Solvent Effects

Beyond predicting reactivity based on bond energies, computational chemistry is an indispensable tool for assessing the stereoselectivity and the influence of solvents on chemical reactions. escholarship.orgnih.gov For reactions involving this compound, these computational assessments can explain experimental observations and guide the development of more selective synthetic methods.

Stereoselectivity in chemical reactions, such as the preference for forming one stereoisomer over another, is governed by the energy differences between diastereomeric transition states. Computational modeling can be used to locate and calculate the energies of these transition states, thereby predicting the stereochemical outcome of a reaction. researchgate.net For example, in the addition of this compound to alkynes, mixtures of E and Z vinyl sulfide (B99878) isomers are often produced. researchgate.net DFT calculations can elucidate the reaction mechanism and identify the geometric constraints and electronic interactions in the transition states that determine the observed isomer ratio. Similarly, in enantioselective reactions catalyzed by chiral silanethiols, computational modeling has been used to understand why observed enantiomeric excesses were low by analyzing the interactions between the catalyst and the substrate at the transition state. ucl.ac.uk

Solvent effects can profoundly influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states to different extents. ucl.ac.uk Computational models can account for these effects using either implicit or explicit solvent models. ucl.ac.uk

Implicit solvent models represent the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient for estimating the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of individual solvent molecules in the calculation, providing a more detailed and accurate picture of specific solute-solvent interactions like hydrogen bonding.

In studies involving this compound, the choice of solvent has been noted as a parameter that can affect reaction outcomes. ucl.ac.uknih.gov For instance, the use of this compound as a polarity-reversal catalyst in the isomerization of certain substrates showed a different mechanistic pathway compared to other thiols, a phenomenon linked to its electronic properties which are modulated by the solvent environment. thieme-connect.comucl.ac.uk Computational studies can model these substrate-catalyst-solvent interactions to rationalize such mechanistic shifts and predict how changing the solvent might alter the reaction's selectivity. nih.gov

Derivatives and Analogues of Triphenylsilanethiol: Synthesis and Comparative Studies

Structural Modifications and Their Influence on Chemical Reactivity

Structural modifications of silanethiols, particularly alterations of the substituents on the silicon atom, significantly impact their stability and reactivity. While triphenylsilanethiol itself is a solid, other trialkylsilanethiols can be liquids and exhibit different chemical behaviors.

The bulky nature of the triphenylsilyl ((C₆H₅)₃Si) group provides considerable steric hindrance, which can retard certain nucleophilic reactions and prevent the formation of side products. ias.ac.in For example, the related triisopropylsilanethiol (B126304) (TIPS-SH), which also has bulky alkyl groups, is noted for imparting unique stability to silyl (B83357) sulfides, preventing their hydrolysis during aqueous work-ups. ias.ac.in This steric bulk influences the reaction pathways. For instance, this compound reacts with monosubstituted epoxides at the less hindered side to yield β-hydroxymercaptans after methanolysis. ias.ac.in

The triphenylsilyl group also influences the radical chemistry of the thiol. The triphenylsilylthiyl radical, generated thermally or photochemically, readily adds to alkenes in an anti-Markovnikov fashion. ias.ac.in This reactivity as an H₂S equivalent is a key feature, and modifications to the phenyl groups or their replacement with other aryl or alkyl groups can modulate the stability and reactivity of the resulting radical, although detailed comparative studies are less common in the literature.

Research has also focused on using this compound to create more complex molecules. It can be used for carboxyl activation through silylthioesterification and in the synthesis of tetraphenylporphyrinate manganese(III) siloxides. chemdad.com Furthermore, it has been reacted with metal precursors, such as bis(1,3-di-tert-butyltriazenide)zinc(II), to displace ligands and form new dimeric and monomeric zinc thiolates, demonstrating its utility in coordination chemistry. rsc.org

Germanium and Tin Analogues: Synthesis and Reactivity Parallels

The chemistry of this compound has been extended to its heavier Group 14 congeners, namely triphenylgermanethiol ((C₆H₅)₃GeSH) and triphenyltin (B1233371) thiol ((C₆H₅)₃SnSH).

Triphenylgermanethiol ((C₆H₅)₃GeSH)

The synthesis of triphenylgermanethiol was successfully achieved for the first time using a method analogous to that for this compound. cdnsciencepub.com The synthesis involves the reaction of triphenylbromogermane with sodium sulfide (B99878), followed by acidification. cdnsciencepub.comcdnsciencepub.com

(C₆H₅)₃GeBr + Na₂S → (C₆H₅)₃GeSNa → (C₆H₅)₃GeSH

Triphenylgermanethiol is a white, crystalline solid that is stable in dry air. cdnsciencepub.com However, it exhibits lower hydrolytic stability compared to its silicon counterpart, developing a slight hydrogen sulfide odor in the presence of moisture. cdnsciencepub.com This parallels the known trend of decreasing M-S bond stability down Group 14. Its reactivity shows both similarities and differences to this compound. For instance, oxidation with iodine yields the corresponding disulfide, bis(triphenylgermyl) disulfide, similar to the behavior of silanethiols. cdnsciencepub.com However, it fails to add across the double bond of acrylonitrile (B1666552), instead decomposing to bis(triphenylgermyl) sulfide and hydrogen sulfide. cdnsciencepub.com

Triphenyltin Thiol ((C₆H₅)₃SnSH)

Direct reports on the synthesis and isolation of triphenyltin thiol are scarce, likely due to its instability. However, its synthetic utility is accessed through related compounds like bis(triphenyltin) sulfide ((C₆H₅)₃Sn)₂S. This reagent has been used for the synthesis of organic thiols from alkyl bromides. kombyonyx.com A nucleophilic thiolate is generated in situ by reacting the tin sulfide with a fluoride (B91410) source, which then attacks the alkyl halide. kombyonyx.com Copper-catalyzed reactions using triphenyltin chloride and elemental sulfur (S₈) as a sulfur source have also been developed to synthesize phenyl aryl sulfides, demonstrating a pathway where a tin-sulfur intermediate is likely formed in situ. acs.org

Comparative Analysis with Organic Thiols and Other Silanethiols

The properties of the silicon atom significantly differentiate silanethiols from their organic (carbon-based) counterparts.

Acid-Base Properties: Silanethiols are generally more acidic than analogous organic thiols. The pKa values for silanethiols can be as low as 4, whereas most organic thiols have pKa values well above 5. mostwiedzy.pl This increased acidity is attributed to the electronic properties of the silicon atom. NMR titration experiments involving this compound and the base quinuclidine (B89598) showed a significant interaction, consistent with the formation of a thiolate salt in solution, underscoring its acidic nature. nih.gov